

Technical Support Center: IHVR-19029 Toxicity and Tolerability Studies in Mice

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Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and tolerability of the ER α -glucosidase inhibitor **IHVR-19029** in mice. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical evaluations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for formulating **IHVR-19029** for intraperitoneal (IP) injection in mice?

A1: **IHVR-19029** should be formulated in a vehicle of phosphate-buffered saline (PBS) at a pH of 7.4 for IP administration in mice.[\[1\]](#)

Q2: What are the typical signs of toxicity observed in mice at higher doses of **IHVR-19029**?

A2: Mice receiving doses of 150 mg/kg/dose or higher, administered three times daily (TID) for five days, have been observed to develop clear signs of toxicity.[\[1\]](#) While the specific signs are not detailed in the provided literature, general clinical observations in such studies include evaluation of skin, fur, eyes, ears, nose, oral cavity, thorax, abdomen, external genitalia, limbs, and feet.[\[1\]](#) Additionally, autonomic effects like salivation, and nervous system effects such as tremors, convulsions, and behavioral changes are monitored.[\[1\]](#) Dehydration may also be a factor related to toxicity at higher doses.[\[1\]](#)

Q3: What is a well-tolerated dosing regimen for **IHVR-19029** in mice for a multi-day study?

A3: Doses ranging from 50 to 100 mg/kg, administered three times a day (TID) for five days via intraperitoneal injection, have been shown to be very well tolerated by Balb/c mice.[\[1\]](#)

Q4: How does **IHVR-19029** distribute in the tissues of mice after repeated dosing?

A4: Following a five-day repeated dosing regimen, **IHVR-19029** concentrations have been found to be 2 to 3 logs higher in major tissues (liver, spleen, kidney, heart, lung) compared to plasma concentrations.[\[1\]](#) This suggests significant tissue accumulation of the compound.

Q5: What is the known mechanism of action for **IHVR-19029**?

A5: **IHVR-19029** is an N-alkyl analog of deoxynojirimycin (DNJ) and functions as a competitive inhibitor of endoplasmic reticulum (ER) α -glucosidases I and II.[\[1\]](#)[\[2\]](#)[\[3\]](#) These host enzymes are crucial for the proper folding and maturation of N-linked glycoproteins of many enveloped viruses.[\[2\]](#)[\[3\]](#) By inhibiting these glucosidases, **IHVR-19029** disrupts virion assembly and secretion.[\[3\]](#)

Troubleshooting Guides

Issue: Unexpected mortality or severe adverse events in mice during a study.

- Possible Cause: The administered dose of **IHVR-19029** may be too high. Doses of 150 mg/kg/dose (TID) and above have been associated with observable toxicity.[\[1\]](#)
- Troubleshooting Steps:
 - Immediately cease dosing in the affected cohort.
 - Review the dosing calculations and formulation to ensure accuracy.
 - Consider reducing the dose to the well-tolerated range of 50-100 mg/kg/dose (TID).[\[1\]](#)
 - Ensure the formulation is correctly prepared in PBS (pH 7.4).[\[1\]](#)
 - Monitor the surviving animals closely for the clinical signs of toxicity mentioned in FAQ 2.

Issue: High variability in plasma concentration of **IHVR-19029** between individual mice.

- Possible Cause: Variability in injection technique or potential dehydration in animals receiving higher, more toxic doses. Dehydration can affect drug distribution and clearance.[\[1\]](#)
- Troubleshooting Steps:
 - Ensure consistent and accurate intraperitoneal injection technique across all animals.
 - For higher dose groups, monitor for signs of dehydration and provide supportive care if necessary and ethically approved.
 - Consider using a larger group of animals to account for inter-individual variability.
 - Analyze tissue concentrations, as they have been shown to be more stable and accumulate to higher levels than plasma concentrations.[\[1\]](#)

Quantitative Data Summary

Table 1: Five-Day Repeated Dosing Tolerability in Balb/c Mice[\[1\]](#)

Dose Group (mg/kg/dose, TID, IP)	Tolerability Outcome
50	Well-tolerated
75	Well-tolerated
100	Well-tolerated
150	Observable signs of toxicity
200	Observable signs of toxicity

Table 2: Steady-State Tissue Concentrations of **IHVR-19029** in Mice[\[1\]](#) Following 5 days of repeated dosing with 50-100 mg/kg TID.

Tissue	Concentration Range (ng/g)	Approximate Molar Concentration Range (μM)
Liver	2076	~5
Spleen	47401	~100

Experimental Protocols

Single-Dose Pharmacokinetic Study in Mice^[1]

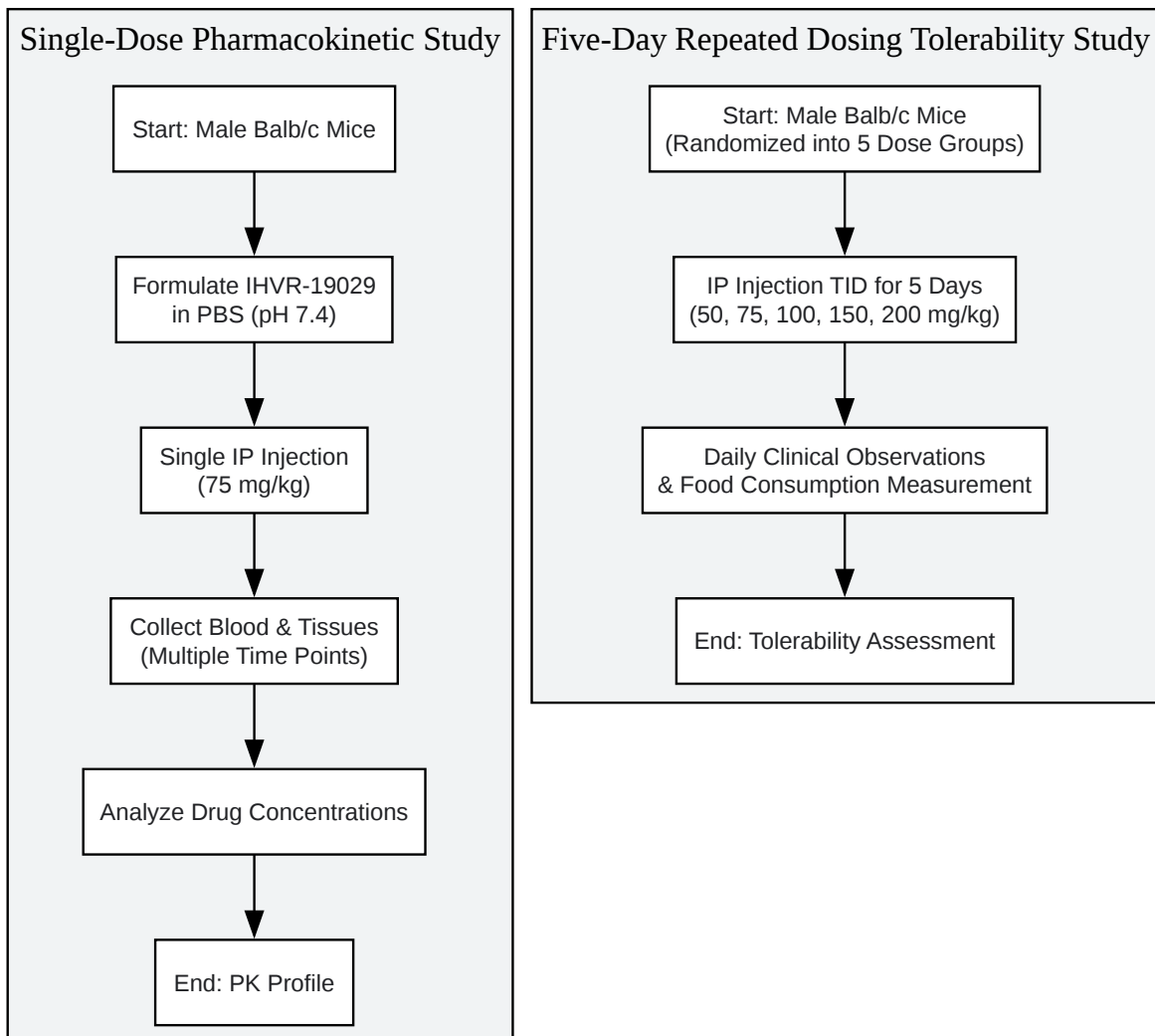
- Animal Model: Male Balb/c mice (21.6 g to 25.9 g).
- Formulation: **IHVR-19029** dissolved in phosphate-buffered saline (PBS, pH 7.4).
- Dosing: A single intraperitoneal (IP) injection of 75 mg/kg.
- Sample Collection: Blood and tissue samples (heart, kidney, liver, lung, and spleen) were collected at pre-dose, 10 min, 30 min, 90 min, and 2, 4, 6, and 8 hours post-dose.
- Replicates: Three mice were used for each time point.
- Analysis: **IHVR-19029** concentrations in plasma and tissues were determined.

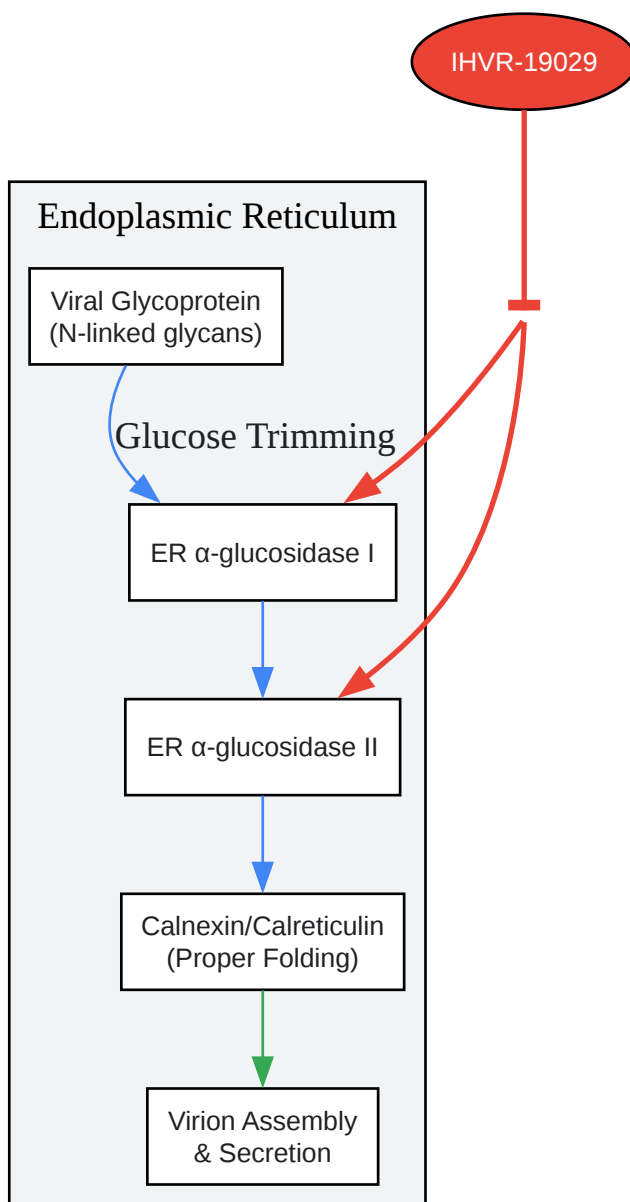
Five-Day Repeated Dosing Tolerability Study in Mice^[1]

- Animal Model: Male Balb/c mice.
- Dose Groups: 50, 75, 100, 150, and 200 mg/kg/dose.
- Dosing Regimen: Intraperitoneal (IP) injection three times daily (TID) for five consecutive days.
- Clinical Observations: Animals were monitored for health and signs of toxicity. This included, but was not limited to, evaluation of skin, fur, eyes, ears, nose, oral cavity, thorax, abdomen, external genitalia, limbs, feet, respiratory and circulatory effects, autonomic effects (e.g., salivation), and nervous system effects (e.g., tremors, convulsions, reactivity to handling, and bizarre behavior).

- Food Consumption: Measured and recorded daily during the dosing phase.

Visualizations





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References

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